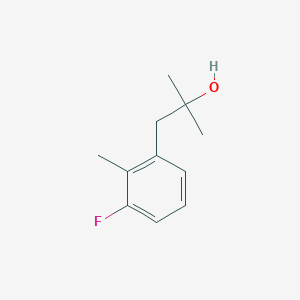
3-(n-Propylthio)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(n-Propylthio)thiophenol is an organosulfur compound that belongs to the class of thiophenols. Thiophenols are aromatic compounds containing a thiol group (-SH) attached to a benzene ring. The presence of the propylthio group (-S-CH2CH2CH3) in the 3-position of the thiophenol ring imparts unique chemical and physical properties to this compound. Thiophenols are known for their reactivity and are used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Propylthio)thiophenol can be achieved through several methods. One common approach involves the reaction of thiophenol with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom bonded to the bromine, resulting in the formation of the propylthio group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(n-Propylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(n-Propylthio)thiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(n-Propylthio)thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The compound’s reactivity with electrophiles also plays a role in its biological and chemical effects.
Comparison with Similar Compounds
Thiophenol: Lacks the propylthio group, making it less hydrophobic and less reactive in certain reactions.
4-Methylthiophenol: Contains a methyl group instead of a propylthio group, resulting in different chemical properties and reactivity.
2,4-Dimethylthiophenol: Has two methyl groups, which further alter its reactivity and physical properties.
Uniqueness: 3-(n-Propylthio)thiophenol is unique due to the presence of the propylthio group, which enhances its hydrophobicity and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications, where these properties are advantageous.
Properties
IUPAC Name |
3-propylsulfanylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASUUWJPFPFTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B7998497.png)





![Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol](/img/structure/B7998545.png)


![1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998586.png)
![1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998589.png)


![4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol](/img/structure/B7998611.png)
